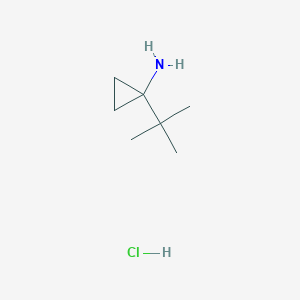

(1-Tert-butylcyclopropyl)amine hydrochloride

Description

(1-Tert-butylcyclopropyl)amine hydrochloride is a cyclopropane-derived amine salt characterized by a bulky tert-butyl substituent attached to the cyclopropane ring and an amine group protonated as a hydrochloride salt. Key properties include:

- Molecular Formula: C₇H₁₅N·HCl (C₇H₁₆ClN) .

- CAS Number: 1332530-70-7 .

- Molecular Weight: ~149.66 g/mol (calculated from C₇H₁₆ClN).

- Availability: Supplied by CymitQuimica in 1g and 250mg quantities, indicating its use in research-scale synthesis .

This compound has a high patent count (56 patents), suggesting industrial relevance in drug discovery or material science .

Properties

IUPAC Name |

1-tert-butylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-6(2,3)7(8)4-5-7;/h4-5,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIHCXGGDGEBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Tert-butylcyclopropyl)amine hydrochloride typically involves the cyclopropanation of an appropriate precursor followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of tert-butylcyclopropane with ammonia or an amine under suitable conditions to introduce the amine group. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for (1-Tert-butylcyclopropyl)amine hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-Tert-butylcyclopropyl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(1-Tert-butylcyclopropyl)amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Tert-butylcyclopropyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylamine moiety can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Compounds for Comparison

The following cyclopropylamine hydrochlorides share structural motifs but differ in substituents and properties:

Structural and Functional Analysis

Cyclohexyl and tetrahydrofuran-3-yl substituents () are less rigid, allowing conformational flexibility, which may improve solubility or metabolic stability in drug candidates.

Electronic and Solubility Properties :

- The tetrahydrofuran-3-yl group introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to the hydrophobic tert-butyl group .

- Methoxymethyl () provides an ether linkage, balancing hydrophobicity and solubility.

Patent and Application Insights: The high patent count (56) for (1-Tert-butylcyclopropyl)amine hydrochloride underscores its utility in proprietary applications, possibly as a chiral building block or intermediate in pharmaceuticals .

Stability and Handling

- Storage : Only [1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride explicitly requires refrigeration , suggesting higher hygroscopicity or thermal instability compared to the tert-butyl analog.

- Purity : Commercial samples of (1-Tert-butylcyclopropyl)amine hydrochloride are available at 95% purity (similar compounds in ), typical for research chemicals .

Research and Industrial Implications

- Pharmaceutical Applications : The tert-butyl variant’s steric bulk may make it suitable for targeting hydrophobic pockets in proteins, while oxygen-containing analogs (tetrahydrofuran, methoxymethyl) could improve bioavailability .

- Synthetic Chemistry : The tert-butyl group’s stability under acidic/basic conditions may favor its use in multi-step syntheses, whereas tetrahydrofuran derivatives might require milder conditions .

Biological Activity

(1-Tert-butylcyclopropyl)amine hydrochloride is an organic compound characterized by its unique cyclopropyl structure and a tert-butyl group attached to the nitrogen atom of the amine. Its molecular formula is C₇H₁₅N·HCl, and it is noted for its potential applications in medicinal chemistry due to its structural properties, which may influence its biological activity and reactivity in various biological systems.

Structural Properties

- Cyclopropyl Ring : This three-membered ring structure provides unique strain and reactivity characteristics.

- Tert-Butyl Group : The bulky tert-butyl group enhances lipophilicity and steric hindrance, potentially affecting the compound's interaction with biological targets.

Biological Activity

The biological activity of (1-Tert-butylcyclopropyl)amine hydrochloride is an area of ongoing research. Initial findings suggest that compounds with similar structures often exhibit promising pharmacological properties, including:

- Enzyme Modulation : The amine group can form hydrogen bonds and ionic interactions with active sites on enzymes, influencing their activity .

- Receptor Interaction : The compound may interact with various receptors, potentially modulating signaling pathways involved in numerous physiological processes.

The mechanism of action involves interactions with specific molecular targets such as:

- Enzymes : The primary amine group can influence enzyme activity through binding interactions.

- Receptors : The compound's structural features may enhance binding affinity and specificity, impacting receptor-mediated responses .

Comparative Analysis with Similar Compounds

To understand the unique properties of (1-Tert-butylcyclopropyl)amine hydrochloride, it is beneficial to compare it with structurally similar compounds. Below is a comparison table highlighting key features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclopropylamine | Simple cyclopropane amine | Basic structure without bulky substituents |

| 1-Pyrrolidinocyclopropane | Pyrrolidine derivative | Exhibits distinct cyclic structure influencing activity |

| 1-Methylcyclopropylamine | Methyl-substituted amine | Smaller alkyl group affects steric hindrance |

| (1-Tert-butylcyclopropyl)amine hydrochloride | Tert-butyl substituted cyclopropane amine | Enhanced lipophilicity and altered interaction profiles |

The unique combination of a bulky tert-butyl group and a cyclopropane ring may lead to distinct pharmacological properties, warranting further investigation into its biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.